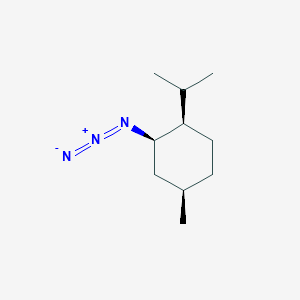

(1R,2R,4R)-2-Azido-1-isopropyl-4-methylcyclohexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1R,2R,4R)-2-Azido-1-isopropyl-4-methylcyclohexane is a chemical compound characterized by its unique structure, which includes an azido group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4R)-2-Azido-1-isopropyl-4-methylcyclohexane typically involves the azidation of a suitable precursor. One common method is the reaction of (1R,2R,4R)-1-isopropyl-4-methylcyclohexanol with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the hydroxyl group with the azido group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azido group, which can be potentially explosive.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4R)-2-Azido-1-isopropyl-4-methylcyclohexane can undergo various chemical reactions, including:

Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The azido group can participate in substitution reactions, where it can be replaced by other functional groups.

Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.

Substitution: Various nucleophiles depending on the desired substitution product.

Cycloaddition: Alkynes in the presence of a copper catalyst for the Huisgen cycloaddition.

Major Products Formed

Reduction: (1R,2R,4R)-2-Amino-1-isopropyl-4-methylcyclohexane.

Cycloaddition: Triazole derivatives.

Scientific Research Applications

(1R,2R,4R)-2-Azido-1-isopropyl-4-methylcyclohexane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1R,2R,4R)-2-Azido-1-isopropyl-4-methylcyclohexane largely depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles such as alkynes to form triazoles. This reaction is facilitated by the electronic properties of the azido group, which make it highly reactive towards dipolarophiles.

Comparison with Similar Compounds

Similar Compounds

(1R,2R,4R)-1-Isopropyl-4-methylcyclohexanol: The precursor to (1R,2R,4R)-2-Azido-1-isopropyl-4-methylcyclohexane.

(1R,2R,4R)-2-Amino-1-isopropyl-4-methylcyclohexane: The reduction product of this compound.

(1R,2R,4R)-Limonene-1,2-diol: A structurally similar compound with different functional groups.

Uniqueness

The uniqueness of this compound lies in its azido group, which imparts distinct reactivity compared to similar compounds. This makes it particularly valuable in applications requiring specific chemical transformations, such as click chemistry and the synthesis of nitrogen-containing heterocycles.

Biological Activity

(1R,2R,4R)-2-Azido-1-isopropyl-4-methylcyclohexane is a synthetic organic compound distinguished by its azido functional group (-N₃) attached to a cyclohexane framework. The stereochemistry at the chiral centers (1, 2, and 4) contributes to its unique biological properties and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, interactions, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of the Cyclohexane Derivative : Starting from commercially available cyclohexane derivatives.

- Introduction of the Azido Group : The azide can be introduced via nucleophilic substitution reactions.

- Purification : The compound is purified using techniques such as chromatography.

The azido group in this compound is known for its ability to participate in click chemistry reactions, making it a valuable building block in drug discovery and development. Its biological activities may include:

- Antimicrobial Activity : Preliminary studies suggest that compounds with azido groups can exhibit antibacterial properties by interfering with bacterial cell wall synthesis.

- Cytotoxicity : The compound may display cytotoxic effects against various cancer cell lines, although specific data on this compound is limited.

Case Studies

Recent studies have highlighted the potential of azide-containing compounds in various therapeutic contexts:

- Inhibition of Viral Proteases : Similar azide compounds have shown promise in inhibiting viral proteases, particularly in the context of SARS-CoV-2 research. For example, molecular modeling studies indicate that azido derivatives can bind effectively to the active sites of viral proteases, potentially blocking their activity and preventing viral replication .

- Anticancer Properties : Research into structurally related compounds has demonstrated that azide functionalities can enhance the selectivity and potency of anticancer agents by promoting targeted delivery to tumor cells .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals insights into the unique biological activity of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Azido-3-methylcyclohexane | Azido group on a cyclohexane ring | Moderate antibacterial activity |

| 2-Azido-N-isopropylacetamide | Azido group attached to an amide | Antiviral properties |

| 3-Azidopiperidine | Azido group on a piperidine ring | Potential neuroactive effects |

| 5-Azidovaleric acid | Azido group on a linear carbon chain | Antimicrobial properties |

Properties

Molecular Formula |

C10H19N3 |

|---|---|

Molecular Weight |

181.28 g/mol |

IUPAC Name |

(1R,2R,4R)-2-azido-4-methyl-1-propan-2-ylcyclohexane |

InChI |

InChI=1S/C10H19N3/c1-7(2)9-5-4-8(3)6-10(9)12-13-11/h7-10H,4-6H2,1-3H3/t8-,9-,10-/m1/s1 |

InChI Key |

JWXCHQXAHQOURC-OPRDCNLKSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H]([C@@H](C1)N=[N+]=[N-])C(C)C |

Canonical SMILES |

CC1CCC(C(C1)N=[N+]=[N-])C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.